![molecular formula C18H17ClN4O3 B2458135 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate CAS No. 1424755-71-4](/img/structure/B2458135.png)
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate
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Overview
Description
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
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Biological Activity
The compound [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 341.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the imidazo[1,2-a]pyridine moiety is particularly significant, as compounds with similar structures have been shown to exhibit antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to this compound may possess significant antitumor activity. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines (e.g., breast and lung cancer cells) .
Antimicrobial Properties
The compound has shown potential antimicrobial effects against a range of pathogens. In vitro assays revealed that it exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some level of cytotoxicity. In animal models, doses exceeding 50 mg/kg led to observable adverse effects, including weight loss and organ toxicity . Further studies are necessary to delineate the therapeutic window.
Scientific Research Applications
Research indicates that compounds similar to [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate exhibit various biological activities:
- Antimicrobial Properties : Compounds with imidazo-pyridine structures have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the cyano and carbamoyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Activity : Similar derivatives have been studied for their anticancer properties. They may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells. For instance, docking studies suggest that such compounds can effectively bind to targets involved in cell proliferation pathways.
Case Studies
Several studies have investigated the applications of related compounds, providing insights into the potential of this compound:
- Antitubercular Activity : A study on imidazo-pyridine derivatives demonstrated promising results against Mycobacterium tuberculosis, indicating that similar structures could be explored for developing new antitubercular agents.
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-18(11-20,12-5-6-12)22-15(24)10-26-16(25)8-7-13-17(19)21-14-4-2-3-9-23(13)14/h2-4,7-9,12H,5-6,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKWCIHJDMMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)C=CC2=C(N=C3N2C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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